molecular formula C19H18N4O3 B2490545 N-[1-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide CAS No. 1775296-53-1

N-[1-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide

Cat. No.: B2490545
CAS No.: 1775296-53-1
M. Wt: 350.378
InChI Key: JNSRBBDOZDLVGJ-UHFFFAOYSA-N
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Description

N-[1-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a pyrrolidinone moiety and a methoxyphenyl group. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

The synthesis of N-[1-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide typically involves multi-step organic synthesis techniques. One common method includes the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Methoxyphenyl Group: This step often involves the use of methoxyphenyl derivatives and coupling reactions.

    Formation of the Benzodiazole Ring: This can be synthesized through cyclization reactions involving appropriate aromatic precursors.

    Coupling of the Benzodiazole and Pyrrolidinone Moieties: This final step involves the coupling of the two major components under specific reaction conditions to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

N-[1-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide can undergo various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[1-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-[1-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its ability to participate in diverse chemical reactions, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-26-14-5-3-13(4-6-14)23-9-8-16(19(23)25)22-18(24)12-2-7-15-17(10-12)21-11-20-15/h2-7,10-11,16H,8-9H2,1H3,(H,20,21)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSRBBDOZDLVGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCC(C2=O)NC(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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